Biotin-PEG2-Mal

Vue d'ensemble

Description

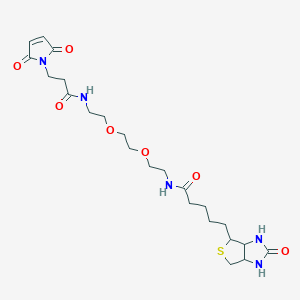

N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine is a synthetic compound that combines the properties of biotin and maleimide. Biotin is a vitamin that is essential for various metabolic processes, while maleimide is a functional group that is commonly used in bioconjugation reactions. This compound is particularly useful in the field of biochemistry and molecular biology for its ability to form stable covalent bonds with thiol groups, making it a valuable tool for labeling and immobilizing proteins and other biomolecules .

Méthodes De Préparation

The synthesis of N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine typically involves several steps:

Biotinylation: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

Linker Attachment: The biotin-NHS ester is then reacted with a diamine linker, such as 3,6-dioxaoctane-1,8-diamine, under mild conditions to form a biotinylated diamine.

Maleimide Conjugation: Finally, the biotinylated diamine is reacted with maleimide under controlled conditions to form the final product.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Reaction Mechanism with Sulfhydryl Groups

Biotin-PEG2-Mal undergoes rapid, irreversible thiol-maleimide coupling at pH 6.5–7.5 , forming stable thioether bonds with cysteine residues or other sulfhydryl-containing molecules . Key characteristics include:

This reaction is critical for labeling antibodies, peptides, and proteins without disrupting their biological activity .

Protocol for Protein Labeling

-

Preparation : Dissolve thiol-containing proteins (1–10 mg/mL) in PBS (pH 7.2) .

-

Reagent Activation : Dissolve this compound in DMSO (5–10 mg/mL) .

-

Molar Ratio : Use a 2:1 (biotin:protein) ratio for optimal labeling .

-

Purification : Remove excess reagent via size-exclusion chromatography or spin columns .

Example : Conjugation of RGD peptides to hydrogels achieved 54.7% modification efficiency using this compound, enabling surface functionalization for biomedical applications .

Small Molecule Labeling

This compound reacts with thiol-containing small molecules (e.g., cysteine analogs) under similar conditions:

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO | |

| Molar Ratio | 1:1.2 (biotin:thiol-containing molecule) | |

| Purification Method | HPLC (ammonium acetate/acetonitrile) |

This method is used to biotinylate drugs or probes for detection via streptavidin-based assays .

Role of PEG2 Spacer

The PEG2 spacer enhances:

-

Solubility : Reduces aggregation of biotinylated antibodies in aqueous solutions .

-

Steric Flexibility : Minimizes interference in streptavidin binding (29.1 Å spacer length) .

-

Stability : Improves resistance to hydrolysis compared to non-PEGylated maleimides .

Comparative Reactivity in Redox Studies

In redox proteomics, this compound selectively labels oxidized cysteine residues. A study on PDIA5 protein demonstrated:

This dual-labeling approach enables precise mapping of cysteine oxidation states .

Limitations and Mitigations

-

pH Sensitivity : Maleimide hydrolysis occurs at pH >7.5; reactions must be tightly controlled .

-

Competitive Inhibitors : Thiol-containing buffers (e.g., DTT) must be avoided .

-

Storage : Lyophilized reagent remains stable at -20°C for long-term use .

This compound is a versatile tool for bioconjugation, combining the specificity of maleimide chemistry with the solubility and stability conferred by PEG2. Its applications span protein engineering, drug development, and redox biology, supported by protocols optimized for reproducibility and efficiency .

Applications De Recherche Scientifique

Protein Labeling and Detection

Biotin-PEG2-Mal is extensively used for protein labeling, allowing researchers to track and study proteins in various biological contexts. The maleimide group reacts with cysteine residues in proteins, enabling the attachment of biotin for subsequent detection using avidin-based methods.

Case Study: OmpG Nanopore Sensors

In a study involving OmpG nanopore sensors, biotin was tethered to the sensor's rim using this compound. This setup allowed for the detection of biotin-binding proteins, demonstrating the efficacy of this compound in biosensing applications .

Drug Delivery Systems

The compound is also utilized in drug delivery systems, particularly in hydrogels designed for protein and cell delivery. The PEG spacer enhances the hydrophilicity and flexibility of these systems, improving their biocompatibility and efficacy.

Case Study: PEG-Maleimide Hydrogels

Research highlighted the use of PEG-maleimide hydrogels cross-linked with this compound for delivering growth factors like hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF). These hydrogels demonstrated improved cardiac function in animal models following ischemia-reperfusion injury, showcasing their potential in regenerative medicine .

Bioconjugation Techniques

This compound facilitates bioconjugation techniques, which are crucial in creating antibody-drug conjugates (ADCs). By attaching drugs to antibodies via biotin linkers, researchers can enhance targeting specificity while minimizing off-target effects.

Case Study: Antibody-Drug Conjugates

The use of this compound in ADCs has been explored extensively, where it allows for the stable attachment of cytotoxic agents to antibodies, improving therapeutic efficacy against various cancers .

Data Tables on Applications

Mécanisme D'action

The mechanism of action of N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine involves the formation of covalent bonds with thiol groups in proteins and other biomolecules. The maleimide group reacts with the thiol group to form a stable thioether bond, while the biotin moiety interacts with avidin or streptavidin, forming a strong non-covalent interaction. These interactions enable the compound to label and immobilize biomolecules, facilitating their detection and analysis .

Comparaison Avec Des Composés Similaires

N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine is unique in its combination of biotin and maleimide functionalities. Similar compounds include:

Biotin-PEG-Maleimide: This compound has a polyethylene glycol (PEG) linker instead of the dioxaoctane linker, providing greater flexibility and solubility.

Biotin-NHS Ester: This compound lacks the maleimide group and is used primarily for biotinylation of amine-containing biomolecules.

Maleimide-PEG-NHS: This compound combines maleimide and NHS ester functionalities, enabling bioconjugation with both thiol and amine groups.

The unique combination of biotin and maleimide in N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine makes it particularly useful for applications requiring both thiol-reactivity and biotinylation.

Activité Biologique

Biotin-PEG2-Mal (Maleimide-PEG2-Biotin) is a bioconjugation reagent widely used in biochemical research for labeling proteins and other biomolecules. This compound consists of a biotin moiety linked to a polyethylene glycol (PEG) spacer and a maleimide group, which reacts specifically with thiol groups in proteins. The unique structure of this compound allows it to retain the biological activity of the labeled proteins while facilitating their detection and purification.

The maleimide group of this compound reacts with free sulfhydryl groups (-SH) in proteins, forming stable thioether bonds. This reaction is crucial for biotinylation, as it allows for the specific tagging of proteins without altering their functional properties. The PEG spacer enhances solubility and reduces steric hindrance, promoting better accessibility to the target protein's active site .

Applications in Research

This compound is employed in various applications, including:

- Protein Labeling : Used to label proteins for detection in assays like Western blotting and ELISA.

- Affinity Purification : Facilitates the purification of biotinylated proteins using streptavidin-coated surfaces .

- Cellular Studies : Allows for the study of protein interactions and dynamics within cellular environments.

Case Studies

- Detection of Free Sulfhydryls : A study utilized mass spectrometry to quantify free sulfhydryl residues in monoclonal antibodies after labeling with Maleimide-PEG2-Biotin. The results indicated that the labeling could be detected at concentrations as low as 2%, demonstrating the sensitivity of this method for analyzing protein modifications .

- Redox Proteomics : Research involving redox proteomics highlighted how this compound can be used to study oxidative modifications in proteins. For instance, cysteine residues modified by this reagent were analyzed to determine their redox states under different cellular conditions, providing insights into protein function and regulation .

- Mapping Protein Binding Sites : In another study, yeast cells expressing single cysteine mutants were labeled with this compound to investigate binding interactions with monoclonal antibodies. This approach allowed researchers to identify conformational epitopes critical for antibody binding .

Summary of Key Data

| Study | Findings | Methodology |

|---|---|---|

| Robotham & Kelly (2020) | Detected free sulfhydryl levels as low as 2% using mass spectrometry after labeling with Maleimide-PEG2-Biotin | Mass spectrometry |

| Redox Proteomics Study (2022) | Revealed dynamic redox states of cysteine residues modified by this compound | Redox proteomics |

| Protein Binding Site Mapping (2023) | Identified critical binding sites using this compound labeling | Yeast display technology |

Molecular Characteristics

This compound has the following molecular characteristics:

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33)/t16-,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPCXVIKHFVPSZ-HOIFWPIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305372-39-8 | |

| Record name | Maleimide PEO2-biotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305372-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.